N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide
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Overview
Description
N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a hydroxyphenyl group, a methylphenyl group, and a sulfonylhydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route may involve the following steps:
Formation of the hydrazone intermediate: Reacting 4-methylbenzenesulfonyl hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Acylation reaction: The hydrazone intermediate is then acylated with 4-hydroxybenzoyl chloride under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonylhydrazinyl group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-2-[2-(4-chlorophenyl)sulfonylhydrazinyl]-2-oxoacetamide
- N-(4-hydroxyphenyl)-2-[2-(4-nitrophenyl)sulfonylhydrazinyl]-2-oxoacetamide
Uniqueness
N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
93628-94-5 |
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Molecular Formula |
C15H15N3O5S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide |
InChI |
InChI=1S/C15H15N3O5S/c1-10-2-8-13(9-3-10)24(22,23)18-17-15(21)14(20)16-11-4-6-12(19)7-5-11/h2-9,18-19H,1H3,(H,16,20)(H,17,21) |
InChI Key |
PIZGTAOHGZPISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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